4-{[(E)-{5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-[((E)-1-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a variety of functional groups, including a chlorophenyl group, a furan ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[((E)-1-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps. The initial step often includes the preparation of the chlorophenyl and furan intermediates, followed by their coupling under specific conditions to form the desired product. Common reagents used in these reactions include chlorinating agents, bases, and solvents such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[((E)-1-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can occur at the chlorophenyl and furan rings.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[((E)-1-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-[((E)-1-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURANMETHANOL: Shares the chlorophenyl and furan moieties but lacks the pyrazole ring.
N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE: Contains the pyrazole and furan rings but lacks the chlorophenyl group.
Uniqueness
4-[((E)-1-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H21ClN4O4 |
---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
4-[[5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl]methylideneamino]-N-(furan-2-ylmethyl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C23H21ClN4O4/c1-15-5-3-7-19(24)22(15)31-14-18-9-8-17(32-18)12-25-20-13-27-28(2)21(20)23(29)26-11-16-6-4-10-30-16/h3-10,12-13H,11,14H2,1-2H3,(H,26,29) |
InChI Key |
CTFXQCVBXRWZKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCC2=CC=C(O2)C=NC3=C(N(N=C3)C)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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